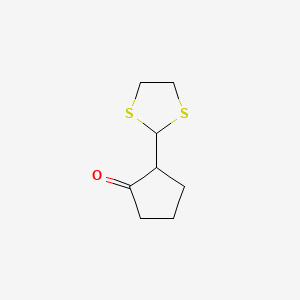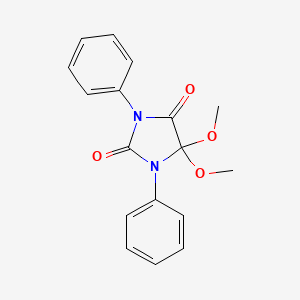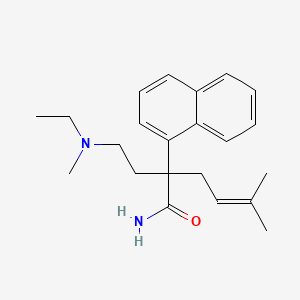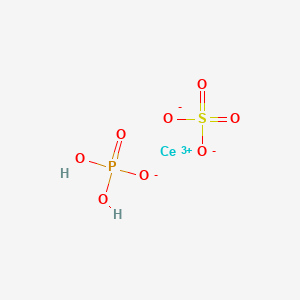
Cerium(3+) dihydrogen phosphate sulfate (1/1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium(3+) dihydrogen phosphate sulfate (1/1/1) is a compound that combines cerium ions with phosphate and sulfate groups. Cerium is a rare earth element known for its unique chemical properties, which make it valuable in various industrial and scientific applications. The compound’s structure allows it to exhibit interesting chemical behaviors, making it a subject of study in materials science and chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium(3+) dihydrogen phosphate sulfate can be synthesized through a reaction involving cerium nitrate, sodium dihydrogen phosphate, and sodium sulfate. The reaction typically occurs in an aqueous solution, where cerium nitrate reacts with sodium dihydrogen phosphate and sodium sulfate to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure the proper formation of the compound.
Industrial Production Methods: Industrial production of cerium(3+) dihydrogen phosphate sulfate involves similar synthetic routes but on a larger scale. The process may include additional purification steps to ensure the compound’s purity and consistency. Techniques such as precipitation, filtration, and drying are commonly used in the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions: Cerium(3+) dihydrogen phosphate sulfate undergoes various chemical reactions, including:
Oxidation: Cerium(3+) can be oxidized to cerium(4+) under certain conditions.
Reduction: Cerium(4+) can be reduced back to cerium(3+).
Substitution: The phosphate and sulfate groups can participate in substitution reactions with other anions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as hydrogen peroxide can oxidize cerium(3+) to cerium(4+).
Reduction: Reducing agents like sodium borohydride can reduce cerium(4+) to cerium(3+).
Substitution: Reactions with other anions like chloride or nitrate can lead to the substitution of phosphate or sulfate groups.
Major Products:
Oxidation: Cerium(4+) compounds.
Reduction: Cerium(3+) compounds.
Substitution: New compounds with substituted anions.
Applications De Recherche Scientifique
Cerium(3+) dihydrogen phosphate sulfate has various scientific research applications, including:
Chemistry: Used as a catalyst in chemical reactions due to its unique redox properties.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as ceramics and phosphors, due to its thermal stability and luminescent properties.
Mécanisme D'action
The mechanism of action of cerium(3+) dihydrogen phosphate sulfate involves its ability to undergo redox reactions. Cerium(3+) can be oxidized to cerium(4+), which can then participate in various chemical processes. The compound’s phosphate and sulfate groups also play a role in its chemical behavior, allowing it to interact with other molecules and ions. These interactions can lead to the formation of new compounds and the modulation of chemical reactions.
Comparaison Avec Des Composés Similaires
Cerium(3+) phosphate: Similar in structure but lacks the sulfate group.
Cerium(3+) sulfate: Similar in structure but lacks the phosphate group.
Cerium(4+) compounds: Higher oxidation state, different chemical properties.
Uniqueness: Cerium(3+) dihydrogen phosphate sulfate is unique due to the presence of both phosphate and sulfate groups, which allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its redox properties and ability to form stable complexes make it valuable in various scientific and industrial applications.
Propriétés
Numéro CAS |
39318-25-7 |
|---|---|
Formule moléculaire |
CeH2O8PS |
Poids moléculaire |
333.17 g/mol |
Nom IUPAC |
cerium(3+);dihydrogen phosphate;sulfate |
InChI |
InChI=1S/Ce.H3O4P.H2O4S/c;2*1-5(2,3)4/h;(H3,1,2,3,4);(H2,1,2,3,4)/q+3;;/p-3 |
Clé InChI |
XIUHZZLAUGQRPI-UHFFFAOYSA-K |
SMILES canonique |
OP(=O)(O)[O-].[O-]S(=O)(=O)[O-].[Ce+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



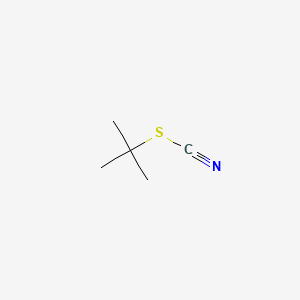
![2-[(E)-(2,4-dihydroxyphenyl)methylideneamino]guanidine](/img/structure/B14657615.png)
![1,2-Dimethyl-3-[(2-methylphenyl)methyl]benzene](/img/structure/B14657623.png)
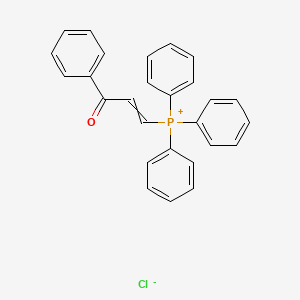
![2-[(But-2-enoyl)oxy]-N,N,N-trimethylethan-1-aminium](/img/structure/B14657638.png)
![4-chloro-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline](/img/structure/B14657644.png)
![3-(5-Nitrofuran-2-yl)-N-[2-(piperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B14657650.png)
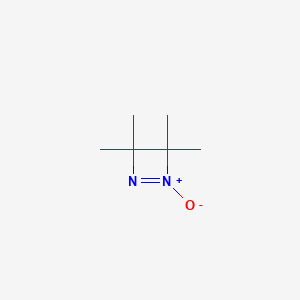
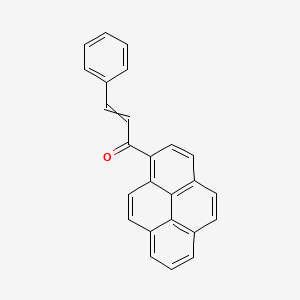
![Dimethyl-amino-ethanol de nicotinate [French]](/img/structure/B14657672.png)
